Di-sec-butyl phthalate
Overview
Description
Di-sec-butyl phthalate is an organic compound with the chemical formula C₁₆H₂₂O₄ . It is a phthalate ester, commonly used as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastics. This compound is a colorless, oily liquid at room temperature and is known for its low volatility and high stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-sec-butyl phthalate is synthesized through the esterification of phthalic anhydride with sec-butyl alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is carried out at elevated temperatures ranging from 120°C to 150°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated to ensure complete conversion of the reactants. The product is then purified through distillation to remove any unreacted materials and by-products .
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed:
Hydrolysis: Phthalic acid and sec-butyl alcohol.
Oxidation: Phthalic acid derivatives.
Scientific Research Applications
Di-sec-butyl phthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.
Biology: Studied for its potential endocrine-disrupting effects and its impact on biological systems.
Medicine: Investigated for its potential effects on human health, particularly its role as an endocrine disruptor.
Industry: Widely used in the manufacturing of plastics, adhesives, and coatings.
Mechanism of Action
Di-sec-butyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with hormone receptors and enzymes involved in these processes. This disruption can lead to various adverse health effects, including reproductive and developmental abnormalities .
Comparison with Similar Compounds
Dibutyl phthalate: Another phthalate ester with similar plasticizing properties but different alkyl chain lengths.
Diethyl phthalate: A phthalate ester with shorter alkyl chains, used in personal care products.
Di-2-ethylhexyl phthalate: A widely used plasticizer with longer alkyl chains, providing greater flexibility to plastics.
Uniqueness of Di-sec-butyl phthalate: this compound is unique due to its specific alkyl chain structure, which provides a balance between flexibility and stability in plastic products. Its lower volatility compared to other phthalates makes it particularly useful in applications requiring long-term durability .
Biological Activity
Di-sec-butyl phthalate (DSBP), a member of the phthalate family, is primarily used as a plasticizer in various industrial applications. Its biological activity has garnered attention due to its potential health effects, particularly in reproductive and developmental contexts. This article reviews the current understanding of DSBP's biological activity, including its cytotoxicity, endocrine-disrupting properties, antibacterial effects, and impacts on neural differentiation.
This compound has the molecular formula and is structurally characterized by two butyl groups attached to a phthalate moiety. It is important to note that DSBP is often studied in comparison with other phthalates, such as dibutyl phthalate (DBP), due to their similar structures and biological activities.
Cytotoxicity and Endocrine Disruption
Research indicates that DSBP exhibits cytotoxic effects at higher concentrations, particularly in reproductive cells. A study involving rat granulosa cells demonstrated that DSBP treatment led to a significant reduction in the expression of follicle-stimulating hormone (FSH) receptor and KIT ligand, critical for oocyte growth and survival. This down-regulation impaired FSH-induced signaling pathways, suggesting a potential mechanism for reproductive toxicity .
Key Findings:
- Cytotoxic Concentration : DSBP did not induce significant cell death at lower concentrations but affected key signaling molecules involved in reproductive health.
- Endocrine Disruption : The compound acts as an endocrine disruptor, impacting hormonal pathways critical for reproduction.
Antibacterial Activity
DSBP has been isolated from various natural sources and has shown notable antibacterial properties. A study reported that DSBP exhibited significant antibacterial activity against several bacterial strains, including Staphylococcus epidermidis, Escherichia coli, and Klebsiella pneumoniae. The compound demonstrated inhibition zones ranging from 8 mm to 9 mm at varying concentrations .
Antibacterial Efficacy:
Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (mg/ml) |
---|---|---|
Staphylococcus epidermidis | 9 | 100 |
Escherichia coli | 9 | 100 |
Klebsiella pneumoniae | 8 | 25 |
Pseudomonas aeruginosa | 9 | 100 |
Neural Differentiation Effects
Recent studies have highlighted DSBP's role in promoting neural differentiation in embryonic stem cells (ESCs). Exposure to DSBP was found to induce changes in gene expression related to neural lineage differentiation. Specifically, it affected the expression of neurogenic differentiation genes and influenced cell cycle progression through pathways involving tumor suppressor proteins like p53 .
Implications for Neural Development:
- Stem Cell Differentiation : DSBP exposure enhances neural ectoderm differentiation, indicating potential applications in regenerative medicine.
- Genetic Alterations : The compound may lead to genetic changes that could affect normal development.
Toxicological Profile
According to the Agency for Toxic Substances and Disease Registry (ATSDR), long-term exposure to DSBP can lead to various health issues, including reproductive harm and developmental toxicity. It is classified as an endocrine-disrupting chemical (EDC), raising concerns about its widespread use in consumer products .
Health Effects Summary:
- Reproductive Toxicity : Impact on hormone regulation and reproductive health.
- Developmental Effects : Potential for teratogenic effects during critical developmental windows.
Properties
IUPAC Name |
dibutan-2-yl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-5-11(3)19-15(17)13-9-7-8-10-14(13)16(18)20-12(4)6-2/h7-12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPGVMADJBQOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290301 | |
Record name | di-sec-butyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4489-61-6 | |
Record name | NSC67890 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | di-sec-butyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.